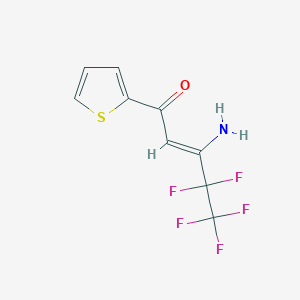
(2Z)-3-amino-4,4,5,5,5-pentafluoro-1-(thiophen-2-yl)pent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one is a synthetic organic compound characterized by the presence of a pentafluorinated carbon chain, an amino group, and a thienyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one typically involves multi-step organic reactions. One possible route includes:
Formation of the pentafluorinated carbon chain: This can be achieved through the fluorination of a suitable precursor using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Introduction of the thienyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a thienyl halide and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, amine derivatives
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Its fluorinated nature may make it useful in the development of materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the fluorinated carbon chain and thienyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,4,5,5,5-pentafluoro-2-penten-1-one: Lacks the thienyl group, which may result in different chemical and biological properties.
3-Amino-4,4,5,5,5-pentafluoro-1-(2-furyl)-2-penten-1-one: Contains a furyl group instead of a thienyl group, which may affect its reactivity and interactions.
3-Amino-4,4,5,5,5-pentafluoro-1-(2-phenyl)-2-penten-1-one: Contains a phenyl group, which may impart different physical and chemical properties.
Uniqueness
The presence of the thienyl group in 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one distinguishes it from other similar compounds. This group may enhance its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6F5NOS |
|---|---|
Molecular Weight |
271.21 g/mol |
IUPAC Name |
(Z)-3-amino-4,4,5,5,5-pentafluoro-1-thiophen-2-ylpent-2-en-1-one |
InChI |
InChI=1S/C9H6F5NOS/c10-8(11,9(12,13)14)7(15)4-5(16)6-2-1-3-17-6/h1-4H,15H2/b7-4- |
InChI Key |
FFEVIVKNBREGHT-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C(/C(C(F)(F)F)(F)F)\N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=C(C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
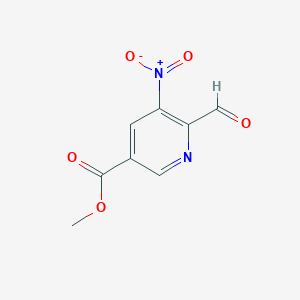
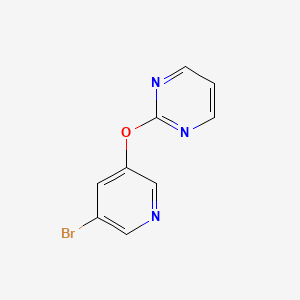
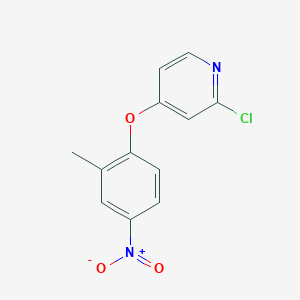
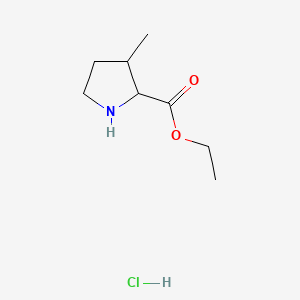
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
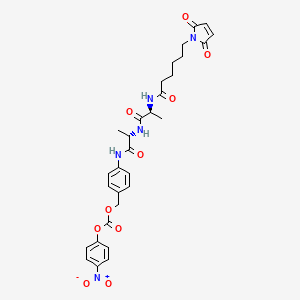
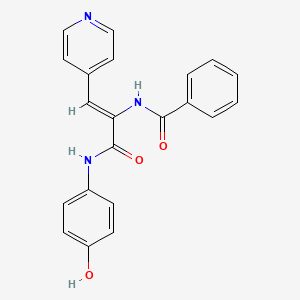

![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
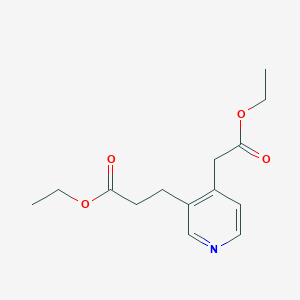
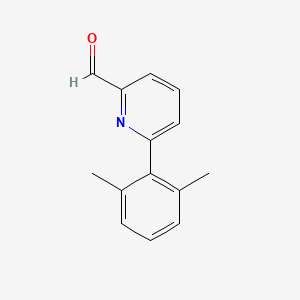
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
